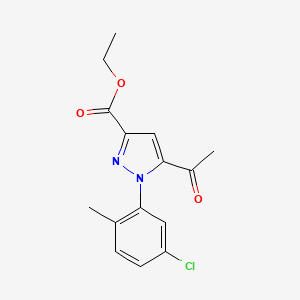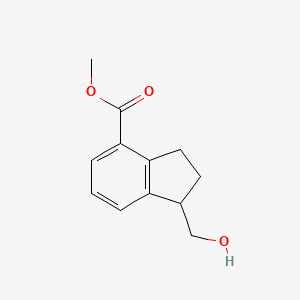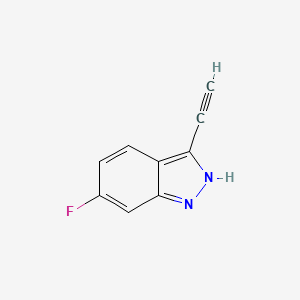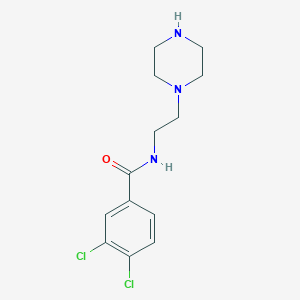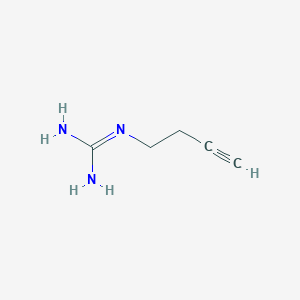
2-But-3-ynylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-But-3-ynylguanidine is an organic compound characterized by the presence of both a guanidine group and an alkyne group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynylguanidine typically involves the guanylation of an appropriate alkyne precursor. One common method is the reaction of but-3-yn-1-amine with a guanidine derivative under catalytic conditions. Transition metal catalysts, such as copper or palladium, are often employed to facilitate the formation of the C-N bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-But-3-ynylguanidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions .
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted guanidines .
科学的研究の応用
2-But-3-ynylguanidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-But-3-ynylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding with reactive sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Butynylamine: Similar alkyne structure but lacks the guanidine group.
Guanidine: Contains the guanidine group but lacks the alkyne chain.
Propargylguanidine: Similar structure with a propargyl group instead of a butynyl group.
Uniqueness: 2-But-3-ynylguanidine is unique due to the combination of the alkyne and guanidine groups, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC名 |
2-but-3-ynylguanidine |
InChI |
InChI=1S/C5H9N3/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H4,6,7,8) |
InChIキー |
LLGQWTDBKXKVDW-UHFFFAOYSA-N |
正規SMILES |
C#CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


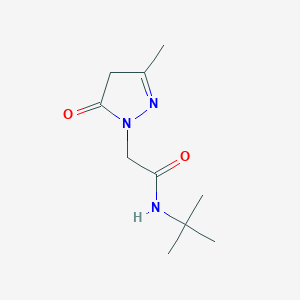
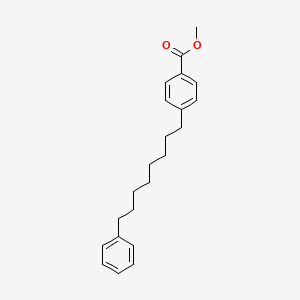
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
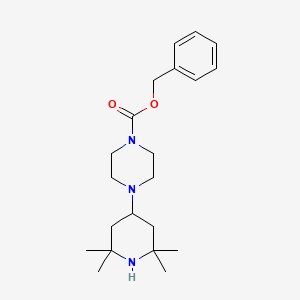
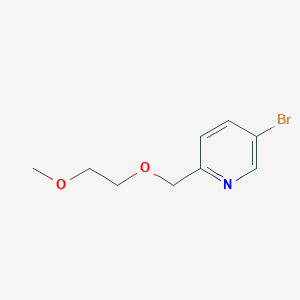

![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
